4H,5H,6H-cyclopenta[b]thiophen-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H,5H,6H-cyclopenta[b]thiophen-5-one is an organic compound with the molecular formula C7H6OS. It is a member of the thiophene family, which are heterocyclic compounds containing sulfur. This compound is characterized by a fused ring structure, combining a cyclopentane ring with a thiophene ring, and a ketone functional group at the 5-position .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4H,5H,6H-cyclopenta[b]thiophen-5-one can be synthesized through various methods. One common approach involves the reaction of thiophene with cyclopentanone in the presence of an oxidizing agent or catalyst. The reaction conditions, such as temperature and reaction time, can be adjusted to optimize yield and selectivity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher efficiency and yield. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
4H,5H,6H-cyclopenta[b]thiophen-5-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted thiophenes .
Wissenschaftliche Forschungsanwendungen
4H,5H,6H-cyclopenta[b]thiophen-5-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of advanced materials, such as liquid crystals and conductive polymers.
Wirkmechanismus
The mechanism of action of 4H,5H,6H-cyclopenta[b]thiophen-5-one involves its interaction with various molecular targets. The presence of the thiophene ring and ketone group allows it to participate in various biochemical pathways. For example, it can act as an electrophile in substitution reactions, forming covalent bonds with nucleophilic sites on biomolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4H,5H,6H-cyclopenta[b]thiophen-4-one
- 4H-cyclopenta[b]thiophen-6(5H)-one
- 4H,5H,6H-cyclopenta[b]thiophen-2-ylmethanol
Uniqueness
Its ability to undergo diverse chemical reactions and its utility in various fields of research make it a valuable compound .
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for 4H,5H,6H-cyclopenta[b]thiophen-5-one involves the cyclization of a suitable precursor molecule containing a thiophene ring and a carbonyl group. The reaction can be carried out under acidic or basic conditions, depending on the choice of reagents and catalysts. The overall strategy is to introduce the necessary functional groups and then cyclize the molecule to form the desired product.", "Starting Materials": [ "Thiophene", "Acetone", "Bromine", "Sodium hydroxide", "Sulfuric acid", "Hydrogen peroxide", "Sodium bicarbonate", "Methanol", "Ethanol" ], "Reaction": [ "Step 1: Bromination of thiophene using bromine in the presence of sulfuric acid to form 2-bromothiophene", "Step 2: Alkylation of 2-bromothiophene with acetone using sodium hydroxide as a base to form 4-(propan-2-ylidene)thiophene-2-bromide", "Step 3: Oxidation of 4-(propan-2-ylidene)thiophene-2-bromide using hydrogen peroxide in the presence of sodium bicarbonate to form 4-(propan-2-ylidene)thiophene-2-one", "Step 4: Cyclization of 4-(propan-2-ylidene)thiophene-2-one using methanol or ethanol as a solvent and a suitable acid or base catalyst to form 4H,5H,6H-cyclopenta[b]thiophen-5-one" ] } | |
CAS-Nummer |
33449-51-3 |
Molekularformel |
C7H6OS |
Molekulargewicht |
138.19 g/mol |
IUPAC-Name |
4,6-dihydrocyclopenta[b]thiophen-5-one |
InChI |
InChI=1S/C7H6OS/c8-6-3-5-1-2-9-7(5)4-6/h1-2H,3-4H2 |
InChI-Schlüssel |
YZHJXUXNBDAPLP-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)CC2=C1C=CS2 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.